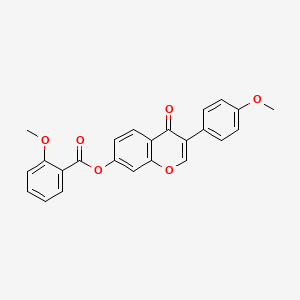
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a chromene structure (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), substituted with a methoxyphenyl group and a methoxybenzoate group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, given the presence of multiple aromatic rings and ether linkages. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the positions of the substituents on the aromatic rings, the presence of any chiral centers, and the overall conformation of the molecule could all affect its properties .Applications De Recherche Scientifique
Synthesis of Complex Molecules
One significant application of this chemical compound is in the synthesis of complex molecules. For instance, the one-pot domino Friedel-Crafts acylation/annulation between alkynes and 2-methoxybenzoyl chlorides leads to the synthesis of 2,3-disubstituted chromen-4-one derivatives. This process involves a sequence of intermolecular Friedel-Crafts acylation, intramolecular vinyl carbocation trapping (or oxa-Michael addition), and demethylation reaction. Such methods enable the efficient synthesis of a variety of substituted chromen-4-one derivatives under mild conditions, showcasing the compound's role in facilitating complex chemical syntheses (Radha Bam & Wesley A. Chalifoux, 2018).
Antibacterial Activities
Another crucial application area is the exploration of antibacterial properties. Research into new derivatives of 4-hydroxy-chromen-2-one has led to the synthesis of compounds showing significant antibacterial activity against various bacterial strains. This research underscores the potential of such compounds in developing new antibacterial agents, which is critical in the fight against drug-resistant bacterial infections (A. Behrami & Florent Dobroshi, 2019).
Pharmaceutical Applications
In pharmaceutical research, these compounds have been investigated for their potential to inhibit enzymes or biological processes relevant to diseases. For example, novel derivatives have been synthesized for evaluation against targets like the SARS-CoV-2 main protease, indicating potential applications in developing treatments for COVID-19 and other viral diseases. These efforts highlight the compound's role in advancing pharmaceutical research by providing new avenues for drug development and therapeutic interventions (Rafat Milad Mohareb & Nadia Youssef Megally Abdo, 2021).
Mécanisme D'action
Target of Action
Similar compounds have been studied for their potential interactions with various cellular targets .
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, including binding to specific receptors or enzymes, altering cellular processes, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, potentially leading to various downstream effects .
Pharmacokinetics
The molecular weight of similar compounds suggests that they may be well-absorbed and distributed throughout the body . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity against certain types of cancer cells, suggesting that this compound may also have potential anticancer properties .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to say exactly what hazards it might pose, but in general, one should always use personal protective equipment and work in a well-ventilated area when handling chemical substances .
Orientations Futures
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6/c1-27-16-9-7-15(8-10-16)20-14-29-22-13-17(11-12-18(22)23(20)25)30-24(26)19-5-3-4-6-21(19)28-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIACOJXEGVZJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2827773.png)
![3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone](/img/structure/B2827775.png)
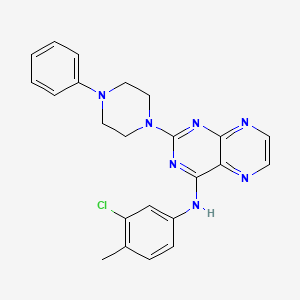
![4-(1,3-benzodioxol-5-yl)-2-(4-hydroxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2827777.png)
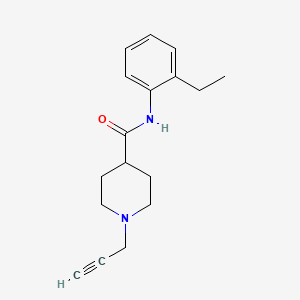
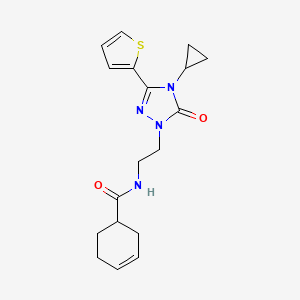
![Dimethyl{4-[1-(3-phenoxypropyl)benzimidazol-2-yl]phenyl}amine](/img/structure/B2827780.png)
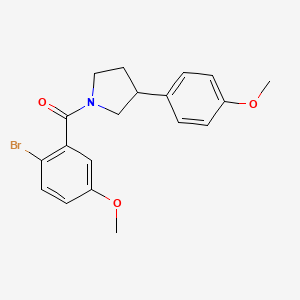
![4-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B2827786.png)
![N-(4-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2827787.png)
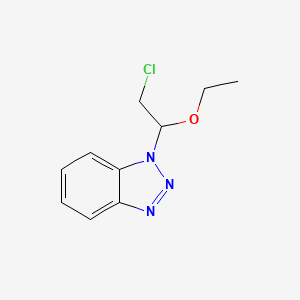
![N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2827789.png)

![N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B2827792.png)
